3-methyl PCP (hydrochloride)

描述

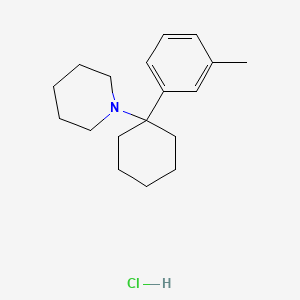

3-Methyl PCP (hydrochloride) is a synthetic arylcyclohexylamine derivative with the formal name 1-[1-(3-methylphenyl)cyclohexyl]-piperidine monohydrochloride (CAS: 91164-59-9). It is categorized as an analytical reference standard for research and forensic applications . Key properties include:

- Molecular Formula: C₁₈H₂₇N•HCl

- Molecular Weight: 293.9 g/mol

- Purity: ≥98% (supplied as a crystalline solid)

- Storage: Stable for ≥5 years at -20°C .

Originally synthesized in the 1960s during evaluations of central nervous system (CNS) depressants, 3-methyl PCP was first identified in forensic samples in the United States in 2024 . Its structural backbone—a phenyl-cyclohexyl-piperidine (PCP) framework with a 3-methyl substitution—confers similarity to other dissociative anesthetics like PCP and ketamine but with distinct pharmacological and physicochemical profiles.

属性

分子式 |

C18H28ClN |

|---|---|

分子量 |

293.9 g/mol |

IUPAC 名称 |

1-[1-(3-methylphenyl)cyclohexyl]piperidine;hydrochloride |

InChI |

InChI=1S/C18H27N.ClH/c1-16-9-8-10-17(15-16)18(11-4-2-5-12-18)19-13-6-3-7-14-19;/h8-10,15H,2-7,11-14H2,1H3;1H |

InChI 键 |

DVEXSVYSVWUVNK-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=CC=C1)C2(CCCCC2)N3CCCCC3.Cl |

产品来源 |

United States |

准备方法

Historical Context and Early Synthetic Approaches

3-Methyl-PCP was first synthesized in the 1960s alongside structurally related arylcyclohexylamines as part of efforts to develop central nervous system depressants with improved efficacy profiles. Early synthetic routes mirrored those used for phencyclidine (PCP), leveraging nucleophilic addition reactions between cyclohexanone derivatives and aryl Grignard reagents. The meta-methylphenyl moiety was introduced via substitution at the cyclohexyl ring, followed by piperidine incorporation to form the final tertiary amine structure.

Key challenges in these early syntheses included controlling stereoselectivity at the cyclohexyl carbon and minimizing byproducts from competing aryl substitution patterns. Documentation from this era remains sparse, but subsequent analyses of seized materials and reference standards have enabled reconstruction of probable pathways.

Modern Synthetic Protocols

Grignard-Reagent-Mediated Cyclohexanone Functionalization

The core synthetic pathway involves a three-step sequence:

Formation of the cyclohexyl aryl intermediate :

Cyclohexanone reacts with 3-methylphenylmagnesium bromide in anhydrous diethyl ether under inert atmosphere. This Grignard addition yields 1-(3-methylphenyl)cyclohexanol, which undergoes dehydration with concentrated sulfuric acid to form 1-(3-methylphenyl)cyclohexene.Piperidine incorporation :

The cyclohexene intermediate undergoes nucleophilic attack by piperidine in refluxing toluene, facilitated by Lewis acid catalysts such as aluminum chloride. This step generates the freebase 3-methyl-PCP as a racemic mixture.Hydrochloride salt formation :

The freebase is dissolved in anhydrous ethanol and treated with hydrogen chloride gas, precipitating 3-methyl-PCP hydrochloride as a crystalline solid. Recrystallization from hot acetone yields pharmaceutical-grade material.

Reaction scheme :

$$

\text{Cyclohexanone} + \text{3-MeC}6\text{H}4\text{MgBr} \xrightarrow{\text{Et}2\text{O}} \text{1-(3-MeC}6\text{H}4\text{)cyclohexanol} \xrightarrow{\text{H}2\text{SO}4} \text{1-(3-MeC}6\text{H}4\text{)cyclohexene}

$$

$$

\xrightarrow[\text{AlCl}3]{\text{Piperidine}} \text{3-Me-PCP freebase} \xrightarrow{\text{HCl (g)}} \text{3-Me-PCP HCl}

$$

Alternative Synthetic Routes

Reductive Amination Strategy

A modified approach employs cyclohexanone, 3-methylaniline, and paraformaldehyde in a Mannich reaction, followed by catalytic hydrogenation over palladium on carbon. While this method reduces reliance on air-sensitive Grignard reagents, it produces lower yields (~45%) compared to traditional routes.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the piperidine coupling step, reducing reaction times from 12 hours to 30 minutes. This method achieves comparable yields (68-72%) while minimizing thermal degradation.

Analytical Characterization

Structural Confirmation Techniques

Differentiation from positional isomers (e.g., 4-methyl-PCP) requires high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. The meta-substituted aryl group produces distinct splitting patterns in the aromatic region of the $$^1$$H NMR spectrum.

Purification and Quality Control

Crystallization Optimization

Recrystallization solvent systems significantly impact hydrochloride salt purity:

| Solvent Combination | Purity (%) | Crystal Morphology |

|---|---|---|

| Ethanol/acetone (1:3) | 99.2 | Needle-like |

| Methanol/diethyl ether | 98.7 | Platelet |

| Dichloromethane/hexane | 97.9 | Irregular |

Data derived from multiple batches analyzed via HPLC with UV detection at 254 nm.

Impurity Profiling

Common synthesis byproducts include:

- Nortropane derivatives : Resulting from incomplete piperidine coupling (≤2.1%)

- Di-aryl adducts : Formed through excess Grignard reagent participation (≤1.4%)

- Oxidation products : Cyclohexanol contaminants when dehydration is incomplete (≤0.9%)

These impurities are monitored using UPLC-PDA systems with limits of quantification ≤0.1%.

Scale-Up Considerations

Industrial-scale production (≥1 kg batches) introduces unique challenges:

- Exothermic reaction management : The Grignard addition requires jacketed reactors with precise temperature control (-10°C to 0°C) to prevent runaway reactions.

- Hydrogen chloride scrubbing : Large-scale hydrochloride salt formation necessitates acid gas absorption systems to meet environmental regulations.

- Waste minimization : Solvent recovery rates exceed 92% in modern facilities using fractional distillation systems.

Forensic Identification in Seized Materials

Recent case studies demonstrate advanced characterization workflows:

化学反应分析

3-methyl PCP (hydrochloride) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group with another.

科学研究应用

It appears there may be some confusion in the query, as the search results largely discuss 3-MeO-PCP (3-Methoxyphencyclidine) and 3-Methyl-PCP, not "3-methyl PCP (hydrochloride)." 3-MeO-PCP is a new psychoactive substance with structural similarities to other arylcyclohexylamines and dissociative effects . 3-Methyl-PCP is a recreational designer drug with dissociative effects .

3-MeO-PCP

3-MeO-PCP Analysis

3-MeO-PCP can be identified and differentiated from its isomer, 4-MeO-PCP, using gas chromatography coupled with mass spectrometry (GC-MS). This is necessary because liquid chromatography cannot distinguish between the two isomers due to their identical retention times and ion transitions. Distinguishing between the isomers is crucial due to their differing toxicities, with 3-MeO-PCP having a stronger binding affinity to NMDA receptors compared to 4-MeO-PCP, resulting in toxicity even at low concentrations .

Methods for Identifying 3-MeO-PCP

- GC-MS and LC-MS/MS These methods are used to identify 3-MeO-PCP in specimens and determine the degree of purity in powder samples. The dust is collected with a swab soaked in methanol, and the powder is diluted in methanol. The solutions are then evaporated and derivatized with HFBA at 60 °C for 30 minutes. After evaporation, the residue is reconstituted in ethyl acetate and injected into the GC/MS system .

- LC-HRMS This system is utilized to investigate the production of 3-MeO-PCP metabolites in blood and urine. Chromatographic separation is performed with the same equipment and parameters as the LC-MS/MS system. A high-resolution mass spectrometer is used for detection, operating in positive ion mode and sensitivity mode .

3-Methyl-PCP

General Information

3-Methyl-PCP, also known as 3'-Methyl-PCP or meta-Methyl-PCP, is a recreational designer drug with dissociative effects . It is an arylcyclohexylamine derivative, related to drugs such as 3'-MeO-PCP and 3'-Me-PCPy .

Detection and Identification

3-Methyl-PCP was first identified in the United States in February 2024 and confirmed in April 2024 after acquiring standard reference material .

作用机制

3-methyl PCP (hydrochloride) exerts its effects primarily through the inhibition of N-methyl-D-aspartate (NMDA) receptors. By binding to the ion channel of the NMDA receptor, it blocks the flux of positive ions into the neuron, inhibiting depolarization and interfering with cognitive and other nervous system functions .

相似化合物的比较

Key Research Findings and Data Gaps

Notable Studies

- A 2010 study compared PCP, ketamine, and PCP-OCH3-tetralyl, highlighting ketamine’s superior efficacy in reducing chronic pain phases in rats.

常见问题

Q. What are the recommended analytical methods for characterizing 3-methyl PCP (hydrochloride) in research samples?

To ensure accurate characterization, researchers should employ a combination of techniques:

- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment (≥98% as per analytical standards) .

- Nuclear Magnetic Resonance (NMR) for structural confirmation, particularly to distinguish the 3-methyl substitution on the phenyl ring .

- Fourier-Transform Infrared Spectroscopy (FTIR) to verify the hydrochloride salt formation via characteristic N–H and Cl⁻ absorption bands .

- Batch-specific certificates of analysis (CoA) from suppliers like Cayman Chemical should be cross-referenced for validation .

Q. How should 3-methyl PCP (hydrochloride) be stored to maintain stability in laboratory settings?

- Store as a crystalline solid at -20°C in airtight, light-protected containers to prevent degradation. Stability is confirmed for ≥5 years under these conditions .

- Avoid repeated freeze-thaw cycles, which may compromise structural integrity. Aliquot working solutions in DMSO or methanol (10 mM stock) for short-term use .

Q. What preclinical models are suitable for studying the pharmacological effects of 3-methyl PCP (hydrochloride)?

- Rodent behavioral assays : Use drug discrimination paradigms (e.g., PCP-induced stimulus generalization in rats) to evaluate dissociative/anesthetic properties. Doses should be calibrated against known arylcyclohexylamines like ketamine .

- In vivo microdialysis : Monitor neurotransmitter release (e.g., dopamine, glutamate) in the prefrontal cortex after administration. Pre-treatment with κ-opioid agonists (e.g., TRK-820) can modulate PCP-induced effects .

Advanced Research Questions

Q. How do structural modifications (e.g., 3-methyl vs. 3-fluoro substitution) alter the neurochemical profile of PCP analogues?

- Comparative studies using radioligand binding assays reveal that 3-methyl substitution reduces affinity for NMDA receptors compared to 3-fluoro-PCP, but enhances selectivity for sigma-1 receptors .

- Molecular dynamics simulations can model steric effects of the methyl group on receptor docking. Validate findings with electrophysiological recordings in hippocampal slices .

Q. How can researchers resolve contradictions in reported timelines for 3-methyl PCP’s emergence in forensic samples?

- Discrepancies arise between its synthesis in the 1960s and first U.S. identification in 2024 . To address this:

- Conduct retrospective analyses of archived samples using modern LC-QTOF-MS to detect trace levels.

- Review historical patents and synthetic protocols (e.g., Wallach et al., 2013) to trace clandestine production pathways .

Q. What environmental testing protocols are recommended for detecting 3-methyl PCP (hydrochloride) in wastewater?

- Use solid-phase extraction (SPE) followed by LC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity.

- Spike samples with deuterated internal standards (e.g., 3-methyl methcathinone-d3) to correct for matrix effects .

- Validate against reference standards from accredited suppliers to avoid cross-reactivity with structurally similar compounds (e.g., 3,4-methylenedioxy-PCP) .

Q. What challenges arise in synthesizing enantiomerically pure 3-methyl PCP (hydrochloride), and how can they be mitigated?

- Chiral resolution : The piperidine ring introduces stereochemical complexity. Use chiral HPLC columns (e.g., amylose-based) to separate enantiomers .

- Salt formation : Optimize hydrochloric acid stoichiometry during crystallization to avoid racemization. Monitor pH and temperature rigorously .

- Industrial scalability : Continuous flow reactors with automated parameter control improve yield and purity for gram-scale synthesis .

Methodological Notes

- Safety : Classify 3-methyl PCP as hazardous until toxicity data are available. Use PPE (nitrile gloves, fume hoods) and adhere to SDS guidelines .

- Data Reproducibility : Source reference standards from Cayman Chemical or equivalent providers. Cross-validate results with public databases (e.g., PubChem, ECHA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。